(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one (3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Brand Name: Vulcanchem
CAS No.: 125815-84-1
VCID: VC21205972
InChI: InChI=1S/C9H15NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h6-8H,3-5H2,1-2H3/t7-,8+/m0/s1
SMILES: CC(C)C1N2CCCC2C(=O)O1
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

CAS No.: 125815-84-1

Cat. No.: VC21205972

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one - 125815-84-1

Specification

CAS No. 125815-84-1
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name (3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Standard InChI InChI=1S/C9H15NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h6-8H,3-5H2,1-2H3/t7-,8+/m0/s1
Standard InChI Key FTWZLDXGMKFVTB-JGVFFNPUSA-N
Isomeric SMILES CC(C)[C@@H]1N2CCC[C@H]2C(=O)O1
SMILES CC(C)C1N2CCCC2C(=O)O1
Canonical SMILES CC(C)C1N2CCCC2C(=O)O1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator